molecular formula C9H15ClN2O2 B3362891 2-Chloro-1-(4-acetylpiperazin-1-yl)propan-1-one CAS No. 1016699-47-0

2-Chloro-1-(4-acetylpiperazin-1-yl)propan-1-one

Cat. No. B3362891
CAS RN: 1016699-47-0
M. Wt: 218.68 g/mol
InChI Key: UFAGWFAMJOKQMS-UHFFFAOYSA-N
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Description

2-Chloro-1-(4-acetylpiperazin-1-yl)propan-1-one is a synthetic compound with the molecular formula C9H15ClN2O2 . It is also known as 4-acetylphenylaminoacetyl chloride or PAC. The compound is a powder and has a melting point of 135-138°C .


Molecular Structure Analysis

The InChI code for 2-Chloro-1-(4-acetylpiperazin-1-yl)propan-1-one is 1S/C9H15ClN2O2/c1-7(10)9(14)12-5-3-11(4-6-12)8(2)13/h7H,3-6H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

2-Chloro-1-(4-acetylpiperazin-1-yl)propan-1-one is a powder with a melting point of 135-138°C . Its molecular weight is 218.68 g/mol.

Scientific Research Applications

Development of PET Imaging Probes

The compound has been used in the development of a novel 18F-labeled small molecule probe for PET imaging of mesenchymal epithelial transition receptor expression . This probe shows easy radiosynthesis, high stability in vitro and in vivo, high targeting affinity, and favorable lipophilicity and brain transport coefficient . It demonstrates excellent tumor imaging properties in vivo and can delineate c-Met positive glioma specifically at 1 h after intravenous injection of the probe .

Cancer Research

The compound has been used in cancer research, particularly in the study of the mesenchymal epithelial transition factor (c-Met), which is frequently overexpressed in numerous cancers and has served as a validated anticancer target . The compound has been used to develop an alternative tool for visualizing whole-body c-Met expression quantitatively and noninvasively .

Study of Tumor Heterogeneity

The compound has been used in the study of inter- and intra-tumor heterogeneity of c-Met . This is important in the context of anti-MET therapies, as the heterogeneity of c-Met expression can challenge the use of these therapies .

Evaluation of Therapeutic Intervention

The compound has been used in the development of imaging tools to evaluate biomarkers associated with therapeutic intervention . This is crucial for stratifying patients for targeted treatment, monitoring heterogeneity of target molecule, predicting therapy response, and improving patient management .

Study of Cell Uptake

The compound has been used in cell uptake assays to assess its specificity and affinity toward c-Met . This is done with or without cold compound [19F]-AZC or commercial c-Met inhibitor blocking .

Study of Brain Transport

The compound has been used in the study of brain transport, given its favorable lipophilicity and brain transport coefficient . This is particularly relevant in the context of brain tumors, such as glioma .

Safety and Hazards

The compound has been assigned the hazard statements H302, H315, H318, and H335 . These indicate that it may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye damage (H318), and may cause respiratory irritation (H335).

properties

IUPAC Name

1-(4-acetylpiperazin-1-yl)-2-chloropropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15ClN2O2/c1-7(10)9(14)12-5-3-11(4-6-12)8(2)13/h7H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFAGWFAMJOKQMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCN(CC1)C(=O)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1-(4-acetylpiperazin-1-yl)propan-1-one

CAS RN

1016699-47-0
Record name 1-(4-acetylpiperazin-1-yl)-2-chloropropan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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